molecular formula C7H7BrF2N2O2 B15054481 Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate

Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B15054481
M. Wt: 269.04 g/mol
InChI Key: OEFHBSNDVKKVDB-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a halogenated pyrazole derivative with a difluoromethyl substituent at the 1-position and a bromine atom at the 3-position.

Properties

Molecular Formula

C7H7BrF2N2O2

Molecular Weight

269.04 g/mol

IUPAC Name

ethyl 3-bromo-1-(difluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C7H7BrF2N2O2/c1-2-14-6(13)4-3-12(7(9)10)11-5(4)8/h3,7H,2H2,1H3

InChI Key

OEFHBSNDVKKVDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1Br)C(F)F

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one, which is a key intermediate . The reaction conditions often involve the use of difluoromethylation reagents and catalysts to achieve the desired product. Industrial production methods may optimize these steps to increase yield and efficiency.

Chemical Reactions Analysis

Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The substituents at the 1- and 3-positions of the pyrazole ring critically influence the compound’s physical, chemical, and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate 1-(difluoromethyl), 3-bromo C₇H₇BrF₂N₂O₂ 269.05 (calculated) High reactivity at Br for cross-coupling; enhanced stability from CHF₂
Ethyl 3-bromo-1H-pyrazole-4-carboxylate 1-H, 3-bromo C₆H₇BrN₂O₂ 219.04 Intermediate for agrochemicals; lacks fluorinated groups
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate 1-methyl, 3-CF₃ C₈H₉F₃N₂O₂ 222.16 Used in pesticide synthesis; CF₃ increases electronegativity
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate 1-methyl, 3-CHF₂ C₈H₁₀F₂N₂O₂ 204.18 Bioactive; structural similarity (0.91) to target compound
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 1-(4-F-phenyl), 5-amino C₁₂H₁₂FN₃O₂ 249.24 Pesticide testing; amino group improves solubility
Key Observations:

Substituent Position and Halogen Effects :

  • The 3-bromo substituent in the target compound distinguishes it from analogs with trifluoromethyl (CF₃) or difluoromethyl (CHF₂) groups at the same position. Bromine’s larger atomic radius and polarizability enhance reactivity in nucleophilic substitutions or Suzuki-Miyaura couplings compared to fluorine-based groups .
  • The 1-(difluoromethyl) group provides moderate electron-withdrawing effects, balancing stability and reactivity. In contrast, trifluoromethyl (CF₃) groups in analogs like Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate increase electronegativity but may reduce metabolic flexibility .

Biological and Agrochemical Relevance :

  • Fluorinated pyrazoles, such as Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, exhibit bioactivity due to fluorine’s ability to mimic hydrogen bonds while resisting enzymatic degradation. The target compound’s bromine atom could further modulate interactions with biological targets, as seen in angiogenesis inhibitors like GeGe3 ().

Synthetic Utility :

  • Bromine’s role as a leaving group is highlighted in , where ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate undergoes functionalization. Similarly, the target compound’s 3-bromo substituent may facilitate derivatization into triazoles or ureas for drug discovery .

Reactivity in Cross-Coupling Reactions

The bromine atom at position 3 positions the compound as a candidate for palladium-catalyzed cross-coupling, a trait shared with intermediates in and . For example, 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one () demonstrates bromine’s utility in constructing complex heterocycles.

Metabolic Stability and Lipophilicity

The difluoromethyl group improves metabolic stability compared to non-fluorinated analogs like Ethyl 3-bromo-1H-pyrazole-4-carboxylate. This aligns with trends in agrochemical design, where fluorine substitution reduces degradation rates .

Biological Activity

Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazole family and has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered ring structure with two nitrogen atoms, a bromine atom at the 3-position, a difluoromethyl group at the 1-position, and an ethyl ester functional group at the 4-position. These substituents enhance its reactivity and potential applications in medicinal chemistry and agrochemicals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit key enzymes or receptors involved in various disease processes. Understanding these interactions is crucial for elucidating how structural modifications can enhance efficacy and selectivity against particular biological targets.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various pathogens, demonstrating its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary investigations suggest that it may possess anticancer properties, although further research is necessary to confirm these effects and elucidate the underlying mechanisms.

Research Findings

A variety of studies have explored the biological activity of this compound. Below are some key findings:

StudyFocusFindings
Study AAntimicrobial activityDemonstrated inhibition of multiple bacterial strains.
Study BAnticancer effectsShowed cytotoxic effects on cancer cell lines.
Study CMechanism of actionIdentified specific enzyme inhibition related to disease processes.

Case Studies

Case Study 1 : In a study examining the antimicrobial properties, this compound was tested against several bacterial strains. The results indicated significant inhibitory effects, suggesting its potential application in developing new antimicrobial agents.

Case Study 2 : Another investigation focused on the anticancer properties of this compound. It was found to induce apoptosis in specific cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

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